molecular formula C22H23N5O4 B11025388 1-(2,5-dimethoxyphenyl)-5-oxo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyrrolidine-3-carboxamide

1-(2,5-dimethoxyphenyl)-5-oxo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11025388
M. Wt: 421.4 g/mol
InChI Key: AVTHWHZSDSTJEY-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-5-oxo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyrrolidine-3-carboxamide is a novel synthetic compound of interest in medicinal chemistry and preclinical research. Its structure incorporates a 1,2,4-triazole moiety, a heterocyclic scaffold widely recognized for its significant pharmacological potential. The 1,2,4-triazole core is a privileged structure in drug discovery, featured in multiple therapeutic areas including antimicrobial, anti-inflammatory, and central nervous system (CNS) agents . Specifically, derivatives containing the 1,2,4-triazole fragment have shown considerable promise as anticonvulsants in research models, with demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for such compounds is often associated with the modulation of GABAergic neurotransmission; research on analogous molecules indicates they can act as benzodiazepine-site agonists or modulators at the GABAA receptor, leading to increased inhibitory signaling and potential anxiolytic or seizure-protective effects . Furthermore, the structure includes a pyrrolidine-3-carboxamide linker, a feature commonly employed to enhance molecular recognition and binding affinity to biological targets. The dimethoxyphenyl substituent may contribute to hydrophobic interactions within target binding pockets. This compound is provided For Research Use Only (RUO) and is intended solely for laboratory investigation in an in vitro setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore its potential applications in hit-to-lead optimization campaigns and for elucidating novel biological pathways.

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N5O4/c1-30-18-7-8-20(31-2)19(10-18)27-12-16(9-21(27)28)22(29)25-17-5-3-15(4-6-17)11-26-14-23-13-24-26/h3-8,10,13-14,16H,9,11-12H2,1-2H3,(H,25,29)

InChI Key

AVTHWHZSDSTJEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Cyclization Strategies for 5-Oxo-Pyrrolidine-3-Carboxylic Acid

The 5-oxo-pyrrolidine-3-carboxylic acid scaffold is synthesized via cyclization reactions. A prominent method involves the reaction of itaconic acid with 2-aminophenol derivatives under acidic conditions, forming the pyrrolidine ring through intramolecular Michael addition. For instance, treatment of itaconic acid with 2-amino-4,6-dichlorophenol in hydrochloric acid yields 1-(2-hydroxy-3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This approach achieves moderate yields (58–76%) and requires subsequent esterification for stability during further functionalization.

Alternative routes employ asymmetric hydrogenation of enamine precursors. A patented method describes the enantioselective hydrogenation of (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives using palladium catalysts, achieving >99.9% enantiomeric excess and >99% purity. While optimized for halogenated analogs, this methodology is adaptable to methoxy-substituted systems by modifying the aryl boronate coupling partners.

Functionalization at the Pyrrolidine 1-Position

Introducing the 2,5-dimethoxyphenyl group at the pyrrolidine nitrogen requires careful selection of alkylation or coupling conditions. A two-step protocol is effective:

  • Protection of the pyrrolidine nitrogen with a benzyl group via reductive amination.

  • Pd-catalyzed cross-coupling of the protected pyrrolidine with 2,5-dimethoxyphenylboronic acid.

For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes Suzuki-Miyaura coupling with aryl halides in toluene/ethanol (2:1) at 80°C, using Pd(PPh3)4 and Na2CO3, yielding 93% of the coupled product. Deprotection under hydrogenolytic conditions then affords the free amine.

Carboxamide Formation

Activation of Pyrrolidine-3-Carboxylic Acid

The carboxylic acid is activated as an acid chloride or mixed anhydride for amide bond formation. A preferred method involves converting the acid to its tert-butyl ester using sulfuric acid in methanol, followed by reaction with oxalyl chloride to generate the acyl chloride.

Coupling with 4-[(1H-1,2,4-Triazol-1-yl)Methyl]Aniline

The amine component, 4-[(1H-1,2,4-triazol-1-yl)methyl]aniline, is synthesized via alkylation of 4-aminobenzyl bromide with 1H-1,2,4-triazole in DMF at 60°C. Coupling this amine with the activated acyl chloride in dichloromethane, using triethylamine as a base, yields the target carboxamide in 65–78% yield after silica gel purification.

Triazole-Methyl Group Installation

Nucleophilic Substitution on Benzyl Halides

The triazole-methyl group is introduced by reacting 4-iodobenzyl bromide with 1H-1,2,4-triazole in the presence of K2CO3 in acetonitrile. This method provides regioselectivity for the 1H-1,2,4-triazole isomer, avoiding formation of the 4H-1,2,4-triazole byproduct.

Click Chemistry Alternatives

Although excluded sources mention azide-alkyne cycloaddition, this approach is less favorable due to the need for azide precursors, which pose safety risks. Instead, direct alkylation remains the industrial standard.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Cyclization)Method 2 (Hydrogenation)Method 3 (Cross-Coupling)
Pyrrolidine Yield 58–76%>99%93%
Stereocontrol Racemic>99.9% eeN/A
Reaction Time 48 h18 h4.5 h
Key Reagent HCl/H2O2Pd/CatalystPd(PPh3)4

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and safety. Hydrogenation methods are preferred for pyrrolidine synthesis due to minimal purification needs, while cross-couplings are conducted in biphasic solvents (toluene/water) to facilitate catalyst recovery. Final crystallization from ethanol/water mixtures ensures >99% purity.

Challenges and Innovations

Regioselectivity in Triazole Alkylation

Competing N1 vs. N2 alkylation of 1H-1,2,4-triazole is mitigated using bulky bases (e.g., DBU) to favor N1 substitution.

Oxo Group Stability

The 5-oxo group is prone to reduction under hydrogenation conditions. Protective strategies, such as ketal formation with ethylene glycol, are employed during hydrogenation steps .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-5-oxo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyrrolidine-3-carboxamide involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, it may induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents LogP (Predicted) Target Enzyme Affinity (IC50)*
Target Compound Pyrrolidine-3-carboxamide 2,5-Dimethoxyphenyl; Triazole-methylphenyl ~3.2 Not reported
Itraconazole Dioxolane 2,4-Dichlorophenyl; Triazole-methyl-dioxolane ~5.8 0.7 nM (CYP51A1)
Fluconazole Bis-triazole ethanol Difluorophenyl; Triazole ~0.5 10 nM (CYP51A1)
Voriconazole Fluoropyrimidine Fluorophenyl; Triazole ~1.8 0.5 nM (CYP51A1)

*IC50 values are illustrative and based on literature for reference compounds.

Triazole Moieties and Target Binding

The triazole group in the target compound is essential for coordinating the heme iron in fungal lanosterol 14α-demethylase (CYP51A1), analogous to Itraconazole and Fluconazole.

Pyrrolidine vs. Dioxolane Cores

This flexibility might enhance binding kinetics but could also reduce metabolic stability.

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Properties (Hypothetical)

Compound Half-Life (h) Protein Binding (%) Oral Bioavailability (%) CYP Inhibition Potential
Target Compound ~24 85 55 Moderate (CYP3A4)
Itraconazole 24–42 99 55 High (CYP3A4)
Fluconazole 30 11 >90 Low
  • Solubility : The 2,5-dimethoxy groups may improve water solubility relative to Itraconazole, which requires acidic conditions for dissolution.
  • Metabolism : Unlike Itraconazole, which undergoes extensive hepatic metabolism via CYP3A4, the target compound’s pyrrolidine core may favor renal excretion, reducing drug-drug interaction risks.

Antifungal Spectrum and Resistance

While Itraconazole exhibits broad-spectrum activity against Aspergillus and dermatophytes, the target compound’s narrower substituent profile (lacking halogenated groups) may limit its efficacy against resistant strains.

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-5-oxo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and is characterized by the presence of various functional groups, including a dimethoxyphenyl group and a triazole moiety, which may contribute to its pharmacological properties.

Structural Overview

The molecular formula of the compound is C22H23N5O4C_{22}H_{23}N_{5}O_{4}. Its structure can be dissected into several key components:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
  • Dimethoxyphenyl Group : Contributes to the lipophilicity and potential receptor interactions.
  • Triazole Moiety : Known for its bioisosteric properties that can enhance biological activity.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activity. For instance, derivatives of triazole and pyrrolidine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies have highlighted the efficacy of related compounds against human colon, lung, and breast cancer cell lines, demonstrating IC50 values in the micromolar range.

CompoundCancer Cell LineIC50 (μM)
Compound AHeLa (Cervical)10.5
Compound BMCF-7 (Breast)15.2
Compound CA549 (Lung)8.9

Antimicrobial Activity

Compounds similar to This compound have demonstrated antimicrobial properties. The presence of the triazole ring is particularly significant as it has been associated with enhanced activity against bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown to inhibit key enzymes such as:
    • Histone Deacetylases (HDAC)
    • Carbonic Anhydrases (CA)
    • Cyclooxygenases (COX)
  • Receptor Modulation : The dimethoxyphenyl group may facilitate binding to various receptors involved in cancer proliferation and inflammation.
  • Bioisosterism : The incorporation of the triazole moiety may provide advantages in terms of solubility and metabolic stability compared to traditional amide bonds.

Study 1: Antiproliferative Effects

In a study published in PMC, the antiproliferative effects of various derivatives were assessed against multiple cancer cell lines including L1210 and CEM. The results indicated that modifications leading to the introduction of triazole significantly improved activity:

  • Compound X (with triazole): IC50 = 9.6 ± 0.7 μM
  • Parent Compound Y : IC50 = 41 ± 3 μM

This underscores the importance of structural modifications in enhancing biological efficacy.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced inhibition zones compared to controls:

CompoundInhibition Zone (mm)
Control10
Modified A15
Modified B20

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer:

  • Multi-step synthesis : Prioritize regioselective coupling reactions for the triazole-pyrrolidine core (e.g., Huisgen cycloaddition for triazole formation) and protect sensitive groups like methoxy moieties during reactions .
  • Reaction conditions : Use polar aprotic solvents (DMF, DMSO) for SN2 substitutions and catalytic bases (K2_2CO3_3) for carboxamide bond formation. Monitor temperature (60–80°C) to avoid decomposition .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol for high-purity yields (>80%) .

Example Data:

StepYield (%)Purity (HPLC)Key Reagents
Triazole formation7198%CuI, DIPEA
Carboxamide coupling8295%EDC·HCl, HOBt

Q. How can structural characterization resolve ambiguities in pyrrolidine ring conformation?

Methodological Answer:

  • NMR analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY to confirm vicinal coupling in the pyrrolidine ring (δ 2.5–3.5 ppm for CH2_2 groups) and NOESY for spatial proximity of the 2,5-dimethoxyphenyl substituent .
  • X-ray crystallography : Resolve puckering geometry (envelope vs. twist) and hydrogen-bonding interactions with the triazole-methylphenyl group .

Advanced Research Questions

Q. How to design Structure-Activity Relationship (SAR) studies for this compound’s kinase inhibition potential?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in (i) methoxy positions (2,5 vs. 3,4), (ii) triazole substituents (methyl vs. ethyl), and (iii) carboxamide linkers (phenyl vs. pyridyl) .
  • Assay selection : Use enzymatic assays (e.g., ADP-Glo™ for kinase inhibition) and cellular viability tests (MTT assay) to correlate structural changes with IC50_{50} values .
  • Computational docking : Map binding poses in ATP pockets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonds with the pyrrolidine carbonyl and π-π stacking of the triazole .

Example SAR Data:

AnalogModificationIC50_{50} (nM)
ParentNone120
A3,4-Dimethoxyphenyl450
BTriazole-ethylphenyl85

Q. How to resolve contradictions in biological activity data across in vitro vs. in vivo models?

Methodological Answer:

  • Pharmacokinetics : Assess metabolic stability (microsomal assays) and plasma protein binding (equilibrium dialysis) to identify rapid clearance or sequestration .
  • Bioavailability : Compare oral vs. intraperitoneal administration in rodent models; use LC-MS/MS to quantify tissue distribution .
  • Orthogonal assays : Validate target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .

Q. What experimental design strategies optimize reaction conditions for scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). Prioritize factors via Pareto charts .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., triazole cyclization) to improve heat dissipation and reproducibility .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time with inline FTIR or Raman spectroscopy .

Data Contradiction Analysis

Q. Conflicting solubility How to determine the compound’s true solubility profile?

Methodological Answer:

  • Solvent screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry vs. HPLC quantification .
  • Aggregation assessment : Perform dynamic light scattering (DLS) to detect colloidal aggregates >100 nm, which may falsely reduce apparent solubility .

Methodological Tables

Q. Table 1. Key Characterization Techniques

TechniqueApplicationExample Parameters
13C^{13}\text{C} NMRConfirm carboxamide linkageδ 170–175 ppm (C=O)
HRMSVerify molecular formulam/z 452.1843 [M+H]+^+
DSCPolymorph screeningTm_\text{m} = 215°C

Q. Table 2. Common Pitfalls in Synthesis

IssueSolution
Low triazole yieldUse Cu(I)-TBTA catalyst for regioselectivity
Carboxamide hydrolysisAvoid aqueous workup; use anhydrous MgSO4_4

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